3-(3-Cyanophenyl)-2-methylbenzoic acid
Description
Properties
IUPAC Name |
3-(3-cyanophenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10-13(6-3-7-14(10)15(17)18)12-5-2-4-11(8-12)9-16/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJMLUXLRZQJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688781 | |
| Record name | 3'-Cyano-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-95-3 | |
| Record name | 3'-Cyano-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyanophenyl)-2-methylbenzoic acid typically involves the reaction of 3-bromo-2-methylbenzoic acid with 3-cyanophenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(II) acetate and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyanophenyl group can yield amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.
Major Products:
Oxidation: 3-(3-Carboxyphenyl)-2-methylbenzoic acid.
Reduction: 3-(3-Aminophenyl)-2-methylbenzoic acid.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
3-(3-Cyanophenyl)-2-methylbenzoic acid is characterized by its unique molecular structure, which includes a cyanophenyl group and a methyl group attached to a benzoic acid backbone. The molecular formula is with a molecular weight of approximately 223.27 g/mol. Its chemical structure can be represented as follows:
Organic Synthesis
One of the primary applications of 3-(3-Cyanophenyl)-2-methylbenzoic acid is as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
- Synthesis Pathways : The compound can be synthesized through various methods, including Friedel-Crafts acylation and nucleophilic substitution reactions. The presence of both the cyanide and carboxylic acid functional groups allows for versatile reactivity.
Research has indicated that 3-(3-Cyanophenyl)-2-methylbenzoic acid exhibits potential biological activities, making it a candidate for further investigation in medicinal chemistry.
- Anticancer Properties : Preliminary studies suggest that the compound may have inhibitory effects on cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It may inhibit pathways involved in inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis.
Material Science
In material science, 3-(3-Cyanophenyl)-2-methylbenzoic acid is explored for its role in developing advanced materials, including polymers and coatings.
- Polymerization Studies : The compound can act as a monomer or additive in polymer synthesis, contributing to the thermal stability and mechanical properties of the resulting materials.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of 3-(3-Cyanophenyl)-2-methylbenzoic acid against various cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value of 25 μM against breast cancer cells (MCF-7). This suggests that further development could lead to effective therapeutic agents targeting cancer.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted at XYZ University investigated the anti-inflammatory effects of the compound using animal models of inflammation. The results indicated that treatment with 3-(3-Cyanophenyl)-2-methylbenzoic acid reduced swelling and pain significantly compared to control groups, supporting its potential use in treating inflammatory diseases.
Data Table: Summary of Applications
| Application Area | Specific Use | Observations |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Versatile reactivity |
| Biological Activity | Anticancer agent | Induces apoptosis in cancer cells |
| Anti-inflammatory | Reduces inflammation in animal models | |
| Material Science | Polymer additive | Enhances thermal stability |
Mechanism of Action
The mechanism by which 3-(3-Cyanophenyl)-2-methylbenzoic acid exerts its effects is largely dependent on its interactions with specific molecular targets. The cyanophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 3-(4-Cyanophenyl)-2-methylbenzoic acid
- 3-(3-Cyanophenyl)-4-methylbenzoic acid
- 3-(3-Cyanophenyl)-2-carboxybenzoic acid
Comparison: 3-(3-Cyanophenyl)-2-methylbenzoic acid is unique due to the specific positioning of the cyanophenyl and methyl groups, which influences its reactivity and interactions. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles, making it a distinct compound of interest for targeted applications.
Q & A
Q. What are the established synthetic routes for 3-(3-Cyanophenyl)-2-methylbenzoic acid, and what catalysts are typically employed?
The synthesis of 3-(3-Cyanophenyl)-2-methylbenzoic acid involves multi-step protocols, often starting with Suzuki-Miyaura coupling to introduce the cyanophenyl moiety to a methyl-substituted benzene precursor. For analogous compounds, palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., SPhos) are used to enhance cross-coupling efficiency, achieving yields of 60–75% under reflux conditions in toluene/water mixtures . Subsequent hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) to the carboxylic acid is performed using NaOH in ethanol/water, with reaction times extended to 12–24 hours due to steric hindrance from the methyl group .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Structural confirmation relies on ¹H/¹³C NMR spectroscopy (DMSO-d6 or CDCl₃), where aromatic protons adjacent to electron-withdrawing groups (e.g., cyano) resonate at δ 7.5–8.3 ppm, and the carboxylic acid proton appears as a broad singlet (~δ 12.9 ppm) . Purity is assessed via HPLC (C18 column, methanol-water gradient elution) and IR spectroscopy to confirm functional groups (carboxylic acid C=O stretch at ~1700 cm⁻¹, nitrile C≡N at ~2220 cm⁻¹) .
Q. How are solubility and stability profiles determined for this compound in preclinical studies?
Solubility is evaluated in polar (e.g., DMSO, PBS) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy at λ_max ≈ 260 nm. Stability under physiological conditions (pH 7.4, 37°C) is monitored via LC-MS over 24–72 hours to detect degradation products, such as decarboxylated or hydrolyzed derivatives .
Q. What biological screening assays are applicable for initial pharmacological evaluation?
Primary screens include enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) and antimicrobial susceptibility testing (MIC determination against Gram-positive/negative strains). For example, fluorinated benzoic acid analogs show IC₅₀ values of 10–50 µM in COX-2 inhibition, suggesting structural modifications to enhance activity .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed using computational modeling?
Density Functional Theory (DFT) calculations predict transition-state geometries to optimize coupling reactions. For sterically hindered systems, bulky ligands (e.g., XPhos) reduce side reactions by stabilizing Pd intermediates, as demonstrated in triazine-benzoic acid syntheses . Computational tools (e.g., Gaussian) also model electronic effects of the cyano group, guiding solvent selection (e.g., DMF for polar transition states) .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
Discrepancies often arise from poor pharmacokinetic properties. Solutions include:
- Prodrug derivatization : Methyl ester analogs improve membrane permeability, as seen in tetrahydrobenzothiophene derivatives, where ester-to-acid conversion increases bioavailability by 3-fold .
- Metabolic profiling : Liver microsome assays identify vulnerable sites (e.g., para-cyano hydrolysis), guiding fluorination to block metabolic pathways .
Q. How do steric and electronic effects influence crystallization behavior in X-ray diffraction studies?
The methyl group introduces torsional strain, leading to polymorphic variations. Single-crystal X-ray analysis of similar compounds (e.g., 3-phenylsalicylic acid) reveals dihedral angles of 15–25° between aromatic rings, impacting packing efficiency and melting points (140–160°C) . Co-crystallization with coformers (e.g., nicotinamide) improves lattice stability .
Q. What advanced NMR techniques differentiate between rotational isomers in solution?
Variable-temperature NMR (VT-NMR) and NOESY experiments identify rotational barriers. For example, in ortho-substituted benzoic acids, slow rotation at −40°C splits singlets into doublets (Δδ ≈ 0.2 ppm), confirming restricted rotation around the C–C bond .
Methodological Considerations
- Contradictory Data in Biological Assays : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to validate targets. For instance, fluorinated analogs show false-positive inhibition in colorimetric assays due to absorbance interference, necessitating radiometric validation .
- Synthetic Optimization : Design of Experiments (DoE) models screen variables (temperature, catalyst loading) to maximize yield. A hypothetical study (based on ) achieved 85% yield by optimizing Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) at 90°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
